1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate
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Overview
Description
1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate is a complex organic compound that features a thiazole ring, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyridine ring and the carbamate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole and pyridine rings may play a crucial role in binding to these targets, while the carbamate group can influence the compound’s reactivity and stability. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(4-chlorophenyl)carbamate
- 1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-bromophenyl)carbamate
- 1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-fluorophenyl)carbamate
Uniqueness
1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, may confer unique reactivity and interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11-16(25-17(21-11)13-5-4-8-20-10-13)12(2)24-18(23)22-15-7-3-6-14(19)9-15/h3-10,12H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXCRXOQDRQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(C)OC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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